1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride
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Overview
Description
1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound features an azetidine ring, a trifluoromethyl group, and a tetrazole ring, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Formation of the Tetrazole Ring: The tetrazole ring is formed through the reaction of hydrazoic acid with nitriles or other suitable precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted tetrazole derivatives.
Scientific Research Applications
1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-one hydrochloride
- 1-(azetidin-3-yl)-3,3-difluoroazetidine hydrochloride
Comparison: 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride is unique due to the presence of both the trifluoromethyl group and the tetrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various research applications.
Properties
CAS No. |
2408970-50-1 |
---|---|
Molecular Formula |
C5H7ClF3N5 |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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